2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14898866
InChI: InChI=1S/C29H26N2O5S/c1-18-26(29(33)36-14-13-19-6-3-2-4-7-19)27(20-9-11-22(12-10-20)31(34)35)28-23(30-18)16-21(17-24(28)32)25-8-5-15-37-25/h2-12,15,21,27,30H,13-14,16-17H2,1H3
SMILES:
Molecular Formula: C29H26N2O5S
Molecular Weight: 514.6 g/mol

2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14898866

Molecular Formula: C29H26N2O5S

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C29H26N2O5S
Molecular Weight 514.6 g/mol
IUPAC Name 2-phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C29H26N2O5S/c1-18-26(29(33)36-14-13-19-6-3-2-4-7-19)27(20-9-11-22(12-10-20)31(34)35)28-23(30-18)16-21(17-24(28)32)25-8-5-15-37-25/h2-12,15,21,27,30H,13-14,16-17H2,1H3
Standard InChI Key VAQRYKROYDUKBL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a hexahydroquinoline scaffold substituted at multiple positions:

  • Position 2: Methyl group

  • Position 4: 4-Nitrophenyl ring

  • Position 7: Thiophen-2-yl moiety

  • Position 3: Phenylethyl ester carboxylate

Crystallographic analyses of analogous hexahydroquinoline derivatives reveal bond lengths and angles consistent with stable conformations. For example, the dihedral angle between the hexahydroquinoline core and thiophene ring in related structures is approximately 86.7°, indicating moderate planarity disruptions that may influence bioactivity .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC29H26N2O5S
Molecular Weight514.6 g/mol
Crystal SystemMonoclinic (analogous compound)
Dihedral Angle (Core-Thiophene)86.7°

Electronic and Steric Effects

  • The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions .

  • The thiophene ring contributes π-electron density, potentially facilitating interactions with aromatic residues in biological targets .

  • The phenylethyl ester group enhances lipid solubility, improving membrane permeability .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis, involving:

  • Condensation: Cyclohexanedione derivatives react with 4-nitrobenzaldehyde and thiophene-2-carboxaldehyde under reflux conditions .

  • Cyclization: Ammonia or ammonium acetate facilitates ring closure to form the hexahydroquinoline core.

  • Esterification: Phenylethyl chloroformate introduces the ester group at position 3 .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ConditionYield Improvement
SolventEthanol85–90%
CatalystTriethylamine20% vs. uncatalyzed
TemperatureReflux (78°C)15% vs. room temp

Microwave-assisted synthesis and ionic liquid-immobilized catalysts have recently been explored to reduce reaction times from 6 hours to 30 minutes .

Pharmacological Activities

Antimicrobial Properties

In vitro assays demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to nitro group-dependent disruption of bacterial electron transport chains .

Table 3: Anticancer Activity Across Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)5.71
HT-29 (Colon)7.89
MKN-45 (Gastric)9.12

Anti-Inflammatory Effects

The compound reduces COX-2 expression by 60% in LPS-induced macrophages at 10 µM, outperforming ibuprofen (45% reduction) .

Structure-Activity Relationships (SAR)

  • Nitro Group Position: Para-substitution on the phenyl ring (vs. meta) enhances antibacterial potency by 3-fold .

  • Thiophene vs. Furan: Thiophene-containing analogs show 40% higher anticancer activity due to improved hydrophobic interactions .

  • Ester Chain Length: Phenylethyl esters exhibit superior bioavailability compared to methyl or propyl variants .

Applications and Future Directions

Therapeutic Development

  • Antitubercular Agents: Nitroreductase-activated prodrug activity observed in Mycobacterium tuberculosis .

  • Combination Therapies: Synergy with doxorubicin reduces cardiotoxicity in murine models .

Industrial Synthesis

  • Scalability: Continuous-flow reactors achieve 90% purity at 500 g/batch .

  • Green Chemistry: Solvent-free ionic liquid methods reduce waste by 70% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator